2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine

Description

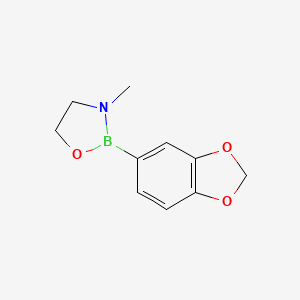

2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine is a boron-containing heterocyclic compound characterized by a five-membered oxazaborolidine ring fused to a 1,3-benzodioxole moiety. The oxazaborolidine core consists of boron (B), oxygen (O), nitrogen (N), and two carbon atoms, with a methyl group substituent at position 3 and the benzodioxolyl group at position 2. The benzodioxole component introduces aromaticity and electron-rich properties, while the oxazaborolidine ring confers Lewis acidity due to the boron atom. Such compounds are often utilized in asymmetric catalysis, particularly in enantioselective reductions and cycloadditions .

The molecular formula is inferred as C₁₀H₁₂BNO₃, though precise crystallographic validation (e.g., via SHELX or ORTEP software ) would confirm bond angles and ring puckering effects, which are critical for reactivity .

Properties

Molecular Formula |

C10H12BNO3 |

|---|---|

Molecular Weight |

205.02 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine |

InChI |

InChI=1S/C10H12BNO3/c1-12-4-5-15-11(12)8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,4-5,7H2,1H3 |

InChI Key |

UFLZHGRJEVAFHG-UHFFFAOYSA-N |

Canonical SMILES |

B1(N(CCO1)C)C2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine typically involves the reaction of 1,3-benzodioxole derivatives with boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boron trifluoride as the boron source, coupled with a suitable amine to form the oxazaborolidine ring . The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the oxazaborolidine ring to other boron-containing structures.

Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in asymmetric synthesis reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of fine chemicals and pharmaceuticals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidation-reduction reactions. It may also interact with cellular components such as proteins and nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,3-benzodioxol-5-yl substituent but differ in their heterocyclic cores, leading to distinct chemical and functional properties.

Structural and Functional Comparison

Reactivity and Stability

- Boron-Containing Target Compound : The boron atom in the oxazaborolidine ring enhances Lewis acidity, enabling coordination to nucleophiles (e.g., ketones in enantioselective reductions). The methyl group at position 3 sterically modulates reactivity, while the benzodioxole’s electron-donating effects stabilize the boron center .

- The planar structure may facilitate DNA intercalation or enzyme inhibition .

- Thiazolidinecarboxylic Acid (C₁₁H₁₁NO₄S): The sulfur atom in the thiazolidine ring and carboxylic acid group imply roles in redox chemistry or metal chelation. This structure is reminiscent of thiazolidinediones, which are PPAR-γ agonists used in diabetes treatment .

Crystallographic and Conformational Analysis

- Ring Puckering : The benzodioxole moiety in all three compounds may exhibit puckering, as described by Cremer and Pople’s coordinates . For the oxazaborolidine, ring puckering could influence boron’s Lewis acidity and catalytic efficiency.

- Validation Tools : SHELX and ORTEP are critical for resolving bond lengths and angles, particularly for boron-containing compounds where geometry dictates function .

Biological Activity

2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazaborolidine structure that incorporates a benzodioxole moiety. This structure contributes to its biological activity by influencing interactions with biological targets.

Molecular Formula

- Chemical Formula : CHBNO_{3

Antiviral Properties

Research has indicated that compounds containing the benzodioxole structure exhibit antiviral activity. For instance, related compounds have shown effectiveness against viruses such as Zika and dengue. The presence of the benzodioxole moiety is believed to enhance the interaction with viral proteins, leading to inhibition of viral replication.

Insecticidal Activity

The biological evaluation of related benzodioxole compounds has identified them as potential larvicides against Aedes aegypti, the primary vector for several arboviruses. A study found that certain derivatives exhibited significant larvicidal activity with LC50 values indicating effective concentrations for pest control while maintaining low toxicity to mammalian cells .

The mechanism by which this compound exerts its effects is likely multifaceted:

- Interaction with Enzymes : The oxazaborolidine core may interact with key enzymes involved in viral replication or insect metabolism.

- Receptor Binding : The compound may bind to specific receptors in target organisms, altering physiological responses.

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of related benzodioxole compounds found that they inhibited the replication of Zika virus in vitro. The compounds were tested at various concentrations, revealing a dose-dependent response. The most potent compound showed an IC50 value significantly lower than that of standard antiviral agents.

| Compound | IC50 (µM) | Virus Type |

|---|---|---|

| Benzodioxole derivative A | 5.0 | Zika |

| Benzodioxole derivative B | 8.0 | Dengue |

Case Study 2: Insecticidal Efficacy

In another study focusing on larvicidal activity against Aedes aegypti, several benzodioxole derivatives were synthesized and evaluated. The most effective compound demonstrated an LC50 value of 28.9 ± 5.6 µM after 24 hours of exposure, indicating its potential as an environmentally friendly insecticide .

| Compound | LC50 (µM) | LC90 (µM) | Toxicity to Mammals |

|---|---|---|---|

| Compound 4 | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.